2-Methylbenzofuro[2,3-b]pyridin-8-ol
Overview
Description
2-Methylbenzofuro[2,3-b]pyridin-8-ol is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is also known by its synonyms: this compound and Benzofuro[2,3-b]pyridin-8-ol, 2-methyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuro[2,3-b]pyridin-8-ol core with a methyl group attached at the 2-position . Unfortunately, the detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 372.2±37.0 °C and a predicted density of 1.342±0.06 g/cm3 . Its pKa value is predicted to be 8.23±0.30 .Scientific Research Applications
Synthesis and Chemical Properties
2-Methylbenzofuro[2,3-b]pyridin-8-ol and its derivatives are synthesized through various chemical routes for potential applications in medicinal chemistry and materials science. For instance, compounds within this chemical class, such as those derived from N-substituted cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols, have been explored for their interaction with opioid receptors, albeit showing limited affinity (Iyer et al., 2010). Another facet of research focused on the efficient synthesis of the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine ring system, highlighting the chemical versatility and potential for further functionalization of this scaffold (Jaén & Wise, 2009).
Organic Synthesis Applications
The structure of this compound lends itself to the synthesis of complex organic molecules. A notable study demonstrated the [3+3]-cyclocondensation reaction involving 4,5-Dibenzoyl-1H-pyrrole-2,3-diones and 5-Aminofuran for the synthesis of Furo[2,3-b]pyridines, presenting a convenient method for preparing these fused heterocycles (Antonov et al., 2021). Another study explored multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, leading to the synthesis of fully substituted furans, showcasing the potential of this compound derivatives in organic synthesis (Pan et al., 2010).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been investigated for their biological activities. For example, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities, demonstrating the pharmaceutical relevance of this chemical framework (Bhoi et al., 2016). Additionally, fluoro substituted Benzo[b]pyran derivatives, structurally related to this compound, showed promising anti-lung cancer activity, further highlighting the potential of this chemical class in drug discovery (Hammam et al., 2005).
Materials Science Applications
The structural motif of this compound finds applications in materials science as well. For example, palladium pincer-type complexes and zwitterionic sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) have been synthesized and characterized for their catalytic applications, showcasing the utility of this scaffold in developing new materials (Wang et al., 2018).
properties
IUPAC Name |
2-methyl-[1]benzofuro[2,3-b]pyridin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-7-5-6-9-8-3-2-4-10(14)11(8)15-12(9)13-7/h2-6,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPLNXIXAQJLJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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